5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the CAS Number: 145934-92-5 . It has a molecular weight of 150.16 and its IUPAC name is 5-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine consists of a pyrrole ring fused with a pyridine ring . The compound also contains a fluorine atom and a methyl group .Physical And Chemical Properties Analysis
5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, at 2-8°C .Scientific Research Applications
Dual Serotonin Receptor Ligands with Pro-cognitive Properties
Research led by Staroń et al. (2019) focused on the virtual screening-driven discovery of compounds active at 5-HT6R, leading to the identification of a structure based on 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. This compound was optimized to act as a dual ligand for 5-HT6 and 5-HT2A receptors, showing potential as a novel antipsychotic or antidepressant with pro-cognitive properties. This advancement emphasizes the chemical's role in developing treatments that could reverse memory impairments, highlighting its significance in neurological research (Staroń et al., 2019).
Antitumor Activity in Mesothelioma Models
Carbone et al. (2013) synthesized nortopsentin analogues, including 1H-pyrrolo[2,3-b]pyridine derivatives, to explore their biological effects on diffuse malignant peritoneal mesothelioma (DMPM). The study found that these compounds significantly reduced DMPM cell proliferation and induced apoptosis. This suggests the compound's potential in cancer treatment, specifically by acting as cyclin-dependent kinase 1 inhibitors (Carbone et al., 2013).
Synthesis and Chemical Analysis
Wang et al. (2006) described a practical synthesis of a key pharmaceutical intermediate based on the 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine structure. This work emphasizes the compound's utility in pharmaceutical manufacturing and highlights innovative methods for its preparation, showcasing the compound's broad applicability in chemical synthesis (Wang et al., 2006).
c-Met Kinase Inhibition for Cancer Treatment
Caballero et al. (2011) conducted docking and QSAR studies on derivatives of 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine, evaluating their potential as c-Met kinase inhibitors. This research provides insight into the molecular features contributing to high inhibitory activity, underscoring the compound's relevance in developing cancer therapies (Caballero et al., 2011).
Fluorescent Chemosensors for Iron Ions
Maity et al. (2018) synthesized fluorophores based on the 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione structure, demonstrating their high selectivity for Fe3+/Fe2+ cations. This application as a chemosensor for iron ions in biological systems indicates the compound's utility in biochemical research and diagnostics (Maity et al., 2018).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
5-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-2-6-3-7(9)4-10-8(6)11-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYDPOVVRMCJHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601295 | |
Record name | 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20601295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
145934-92-5 | |
Record name | 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20601295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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